ethyl 2-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, a benzyl group, and a benzothiophene moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of ETHYL 2-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it has been studied for its antiproliferative activity against cancer cells, with promising results in vitro. The compound’s ability to selectively bind to ferrous ions and induce apoptosis in cancer cells highlights its potential as a therapeutic agent . Additionally, its unique structure makes it a valuable lead compound for further investigation in drug development.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as ferrous ions. The compound’s ability to bind to these ions disrupts cellular processes, leading to cell cycle arrest and apoptosis. The pathways involved in this mechanism include the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Compared to other triazinoindole derivatives, ETHYL 2-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include other triazinoindole derivatives with different substituents, such as tert-butyl or pyridinocycloalkyl moieties . The presence of the benzothiophene moiety in this compound adds to its distinctiveness and potential for diverse biological activities.
Properties
Molecular Formula |
C31H31N5O3S2 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H31N5O3S2/c1-3-23(28(37)33-29-25(30(38)39-4-2)21-15-9-11-17-24(21)40-29)41-31-32-27-26(34-35-31)20-14-8-10-16-22(20)36(27)18-19-12-6-5-7-13-19/h5-8,10,12-14,16,23H,3-4,9,11,15,17-18H2,1-2H3,(H,33,37) |
InChI Key |
HUUGOULUGVMMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4CC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
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